molecular formula C12H10FNO B14074303 (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol

(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol

Cat. No.: B14074303
M. Wt: 203.21 g/mol
InChI Key: HDLGVMXBDJSQDM-UHFFFAOYSA-N
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Description

(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with phenylmagnesium bromide to introduce the phenyl group, followed by reduction to yield the final product.

Industrial Production Methods

Industrial production methods for (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.

Scientific Research Applications

(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol involves its interaction with molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, further affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(pyridin-2-yl)phenyl)methanol
  • 2-Fluoro-3-(pyridin-4-yl)phenyl)methanol
  • 3-Fluoro-2-(pyridin-3-yl)phenyl)methanol

Uniqueness

(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical and biological properties. This unique structure can lead to different reactivity patterns and interactions compared to other similar compounds .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

(2-fluoro-3-pyridin-3-ylphenyl)methanol

InChI

InChI=1S/C12H10FNO/c13-12-10(8-15)3-1-5-11(12)9-4-2-6-14-7-9/h1-7,15H,8H2

InChI Key

HDLGVMXBDJSQDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=CN=CC=C2)F)CO

Origin of Product

United States

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